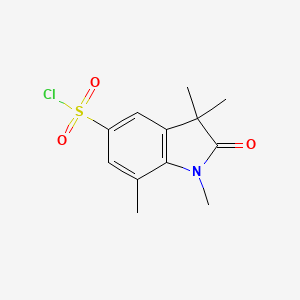![molecular formula C16H9ClFN5O2 B2448977 N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040716-65-1](/img/structure/B2448977.png)
N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Quinazolines are another class of nitrogen-containing heterocycles that show broad spectrum antibacterial activity .
Molecular Structure Analysis
1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
Chemical Reactions Analysis
The combination of 1,2,3-triazoles with other pharmacophores may result in more potent anti-HIV-1 agents .
Physical And Chemical Properties Analysis
1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Scientific Research Applications
Antimicrobial Activity
Quinazoline and triazole derivatives have shown significant antimicrobial activities. They have been effective against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .
Anticancer Activity
Quinazoline and triazole derivatives have also been studied for their potential anticancer properties. Some compounds have shown substantial potency against several cancer cell lines .
Anti-inflammatory Activity
These compounds have shown potential as anti-inflammatory agents. This makes them valuable in the treatment of conditions characterized by inflammation .
Antiviral Activity
Quinazoline and triazole derivatives have demonstrated antiviral properties, making them potential candidates for the development of new antiviral drugs .
Antihypertensive Activity
Some quinazoline derivatives have been approved as drugs for the treatment of benign prostatic hyperplasia and post-traumatic stress disorder .
Anticonvulsant Activity
These compounds have shown potential as anticonvulsant agents, which could be useful in the treatment of conditions like epilepsy .
Antidiabetic Activity
Quinazoline and triazole derivatives have shown potential as antidiabetic agents, which could be beneficial in the management of diabetes .
Antioxidant Activity
These compounds have demonstrated antioxidant properties, which could be beneficial in combating oxidative stress-related conditions .
Future Directions
The development of novel effective antiviral agents is urgently needed . 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . This suggests that “N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” and similar compounds could be subjects of future research in medicinal chemistry.
properties
IUPAC Name |
N-(2-chlorophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN5O2/c17-10-3-1-2-4-11(10)19-16(25)13-14-20-15(24)9-7-8(18)5-6-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAPWMQGDHRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

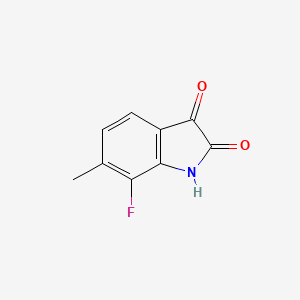
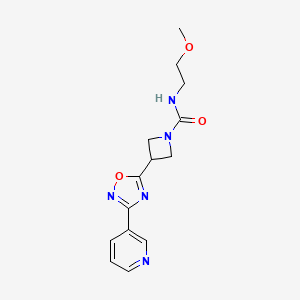
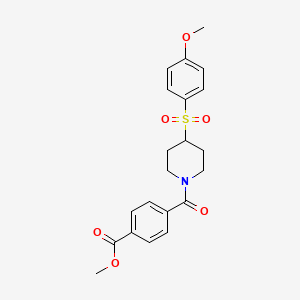
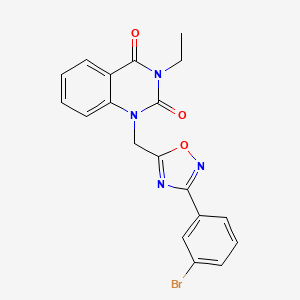
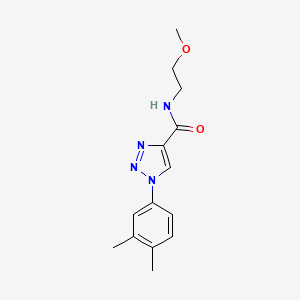
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2448905.png)
![1-[(4-Chlorophenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2448906.png)

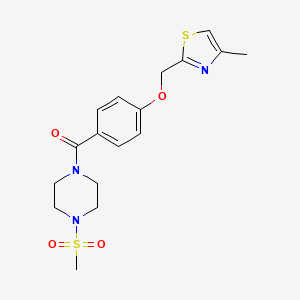
![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)
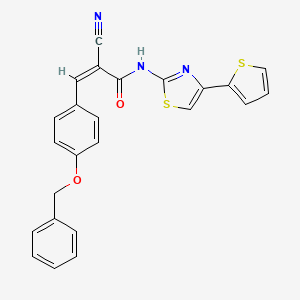
![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
